molecular formula C11H15ClN2O2 B6191758 1-(pyridin-3-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 2648948-15-4

1-(pyridin-3-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B6191758
CAS No.: 2648948-15-4
M. Wt: 242.70 g/mol
InChI Key: JTQONLQSCKIKPJ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-4-carboxylic acid hydrochloride is an organic compound with the molecular formula C11H14N2O2·HCl It is a derivative of piperidine and pyridine, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of pyridine-3-carboxylic acid and piperidine-4-carboxylic acid as starting materials. These compounds undergo a series of reactions, including esterification, amidation, and hydrochloride salt formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-(Pyridin-3-yl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives share structural similarities.

    Pyridine derivatives: Compounds such as pyridine-3-carboxylic acid and its derivatives are also similar in structure.

Uniqueness

1-(Pyridin-3-yl)piperidine-4-carboxylic acid hydrochloride is unique due to the combination of the piperidine and pyridine moieties in its structure. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2648948-15-4

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10;/h1-2,5,8-9H,3-4,6-7H2,(H,14,15);1H

InChI Key

JTQONLQSCKIKPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CN=CC=C2.Cl

Purity

95

Origin of Product

United States

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